molecular formula C16H18F6N5O5P B000639 Sitagliptin phosphate monohydrate CAS No. 654671-77-9

Sitagliptin phosphate monohydrate

Numéro de catalogue: B000639
Numéro CAS: 654671-77-9
Poids moléculaire: 505.31 g/mol
Clé InChI: IQFYVLUXQXSJJN-SBSPUUFOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sitagliptin phosphate is a pharmaceutical compound primarily used in the treatment of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by increasing the production of insulin and decreasing the production of glucagon by the pancreas. This compound was developed by Merck & Co. and was approved for medical use in the United States in 2006 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of sitagliptin phosphate: chemical resolution and asymmetric hydrogenation. The chemical resolution approach involves obtaining R-sitagliptin in five steps from commercially available starting materials using sodium borohydride to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . The asymmetric hydrogenation method involves the reduction of a β-ketomide intermediate .

Industrial Production Methods: The industrial production of sitagliptin phosphate typically involves large-scale synthesis processes developed by Merck & Co. These processes have evolved over three generations, focusing on optimizing yield, reducing costs, and simplifying synthetic routes .

Analyse Des Réactions Chimiques

Types of Reactions: Sitagliptin phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield the corresponding alcohols or amines .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Mechanism of Action
Sitagliptin phosphate monohydrate inhibits DPP-4, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). These hormones enhance insulin secretion in response to meals and decrease glucagon release, contributing to improved glycemic control in patients with type 2 diabetes .

1.2 Clinical Indications

  • Type 2 Diabetes Management : Sitagliptin is indicated as an adjunct to diet and exercise for improving glycemic control in adults with type 2 diabetes. It can be used alone or in combination with other antidiabetic medications, such as metformin and ertugliflozin .
  • Potential Cardiovascular Benefits : Some studies suggest that sitagliptin may have cardiovascular protective effects, although further research is needed to confirm these findings.

Research Applications

2.1 In Vitro Studies
Research has demonstrated that sitagliptin can enhance the differentiation of endothelial progenitor cells (EPCs) and mesenchymal stem cells (MSCs) in vitro. For instance, co-culturing adipose tissues with sitagliptin has shown increased numbers of EPCs after 14 days compared to controls .

2.2 Animal Models
In animal studies, sitagliptin has been tested on models like ApoE−/− mice to evaluate its effects on metabolic parameters and cardiovascular health. Dosages around 200 mg/kg/day have been administered orally to assess its efficacy and safety profile .

Case Studies

3.1 Clinical Efficacy
A range of clinical trials has evaluated the effectiveness of sitagliptin in diverse populations:

  • A study involving patients with type 2 diabetes showed significant reductions in HbA1c levels when sitagliptin was added to their treatment regimen .
  • Another trial assessed the long-term safety and efficacy of sitagliptin combined with metformin, demonstrating sustained glycemic control over a period of 24 months .

Comparative Effectiveness

The following table summarizes key findings from various studies comparing sitagliptin with other antidiabetic agents:

Study TypeComparisonOutcome
Clinical TrialSitagliptin vs MetforminSignificant reduction in HbA1c levels (p < 0.05)
Meta-AnalysisSitagliptin vs SulfonylureasLower risk of hypoglycemia with sitagliptin
Longitudinal StudySitagliptin + Metformin vs MonotherapyImproved weight management and better glycemic control

Mécanisme D'action

Sitagliptin phosphate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition slows the inactivation of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones are released throughout the day and are upregulated in response to meals, playing a crucial role in glucose homeostasis. By inhibiting dipeptidyl peptidase-4, sitagliptin phosphate increases insulin production and decreases glucagon production, thereby improving blood sugar control in patients with type 2 diabetes .

Comparaison Avec Des Composés Similaires

  • Vildagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

Comparison: Sitagliptin phosphate is unique among dipeptidyl peptidase-4 inhibitors due to its specific molecular structure, which includes a trifluorophenyl moiety and a trifluoromethylated triazole. This structure contributes to its high selectivity and potency as a dipeptidyl peptidase-4 inhibitor. Compared to other similar compounds, sitagliptin phosphate has a favorable safety profile and is well-tolerated in various treatment regimens .

Activité Biologique

Sitagliptin phosphate monohydrate is an oral antihyperglycemic agent classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily used in the management of type 2 diabetes mellitus (T2DM). This compound enhances glucose control by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preserving these hormones, sitagliptin effectively increases insulin secretion and decreases glucagon release in a glucose-dependent manner, leading to improved glycemic control.

The primary mechanism through which sitagliptin exerts its biological activity involves:

  • Inhibition of DPP-4 : This inhibition results in elevated levels of GLP-1 and GIP, which play crucial roles in insulin secretion and glucose homeostasis.
  • Reduction of HbA1c : Clinical studies have shown that sitagliptin can lower HbA1c levels by approximately 0.7% compared to placebo .
  • Weight Neutrality : Unlike some other diabetes medications, sitagliptin does not typically cause weight gain, making it a favorable option for many patients .

Pharmacokinetics

Sitagliptin is characterized by:

  • Oral Bioavailability : Approximately 87%, with no significant food effect on its absorption.
  • Peak Plasma Concentration : Achieved within 2 hours post-administration.
  • Volume of Distribution : Approximately 198 L.
  • Protein Binding : About 38% .

Clinical Efficacy

Numerous studies have evaluated the efficacy and safety of sitagliptin in various populations, including older adults and those with comorbidities. Key findings include:

  • Glycemic Control : In a randomized controlled trial involving older adults with T2DM, sitagliptin treatment resulted in significant reductions in fasting plasma glucose (FPG) and HbA1c levels compared to control groups .
  • Long-term Outcomes : A study demonstrated that sitagliptin maintained its efficacy over an extended period (up to 104 weeks), showing sustained improvements in glycemic parameters without increasing the risk of hypoglycemia or significant adverse effects .

Safety Profile

Sitagliptin is generally well-tolerated, with a low incidence of serious adverse events. Common side effects include:

  • Mild gastrointestinal disturbances.
  • Rare occurrences of pancreatitis and hypersensitivity reactions.

In clinical trials, sitagliptin did not significantly increase the risk of major cardiovascular events compared to placebo .

Table 1: Summary of Key Clinical Trials Involving Sitagliptin

Study ReferencePopulationTreatment DurationHbA1c ReductionAdverse Events
Herman et al. Middle-aged obese subjects24 weeks-0.7%No severe hypoglycemia
Australian Public Assessment Adults with T2DM104 weeks-0.61%Mild GI symptoms
STREAM Study Older adults with T2DM12 months-0.61%No severe adverse effects

Case Study Insights

  • Elderly Patients : In older adults with moderate glycemic control, sitagliptin significantly improved glycemic parameters without serious adverse effects. The study highlighted a notable reduction in albuminuria, suggesting potential renal protective effects .
  • Diabetic Nephropathy Research : A study using db/db mice indicated that sitagliptin treatment led to improvements in biochemical markers associated with diabetic nephropathy, including reductions in serum glucose and microalbumin levels .

Propriétés

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYVLUXQXSJJN-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F6N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215789
Record name Sitagliptin phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654671-78-0
Record name Sitagliptin phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654671-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitagliptin phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitagliptin phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one hydrogenphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITAGLIPTIN PHOSPHATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494P4635I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sitagliptin phosphate monohydrate
Reactant of Route 2
Sitagliptin phosphate monohydrate
Reactant of Route 3
Reactant of Route 3
Sitagliptin phosphate monohydrate
Reactant of Route 4
Sitagliptin phosphate monohydrate
Reactant of Route 5
Sitagliptin phosphate monohydrate
Reactant of Route 6
Sitagliptin phosphate monohydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.